3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(2-FURYLMETHYL)PROPANAMIDE
Description
3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(2-FURYLMETHYL)PROPANAMIDE is a synthetic organic compound with the molecular formula C12H14BrN3O2. It is characterized by the presence of a brominated pyrazole ring and a furylmethyl group attached to a propanamide backbone
Properties
IUPAC Name |
3-(4-bromo-3-methylpyrazol-1-yl)-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-9-11(13)8-16(15-9)5-4-12(17)14-7-10-3-2-6-18-10/h2-3,6,8H,4-5,7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHJYTMEAUJBJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(2-FURYLMETHYL)PROPANAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 4-bromo-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.
Attachment of the Furylmethyl Group: The furylmethyl group is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a furylmethyl halide.
Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone by reacting the intermediate compound with a suitable amide-forming reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(2-FURYLMETHYL)PROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(2-FURYLMETHYL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(2-FURYLMETHYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation, microbial growth, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-1-PROPYL-1H-PYRAZOLE: Shares the brominated pyrazole ring but lacks the furylmethyl and propanamide groups.
3-METHYL-1H-PYRAZOLE: Similar pyrazole core structure but without bromination and additional functional groups.
Uniqueness
3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(2-FURYLMETHYL)PROPANAMIDE is unique due to its combination of a brominated pyrazole ring and a furylmethyl group attached to a propanamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
